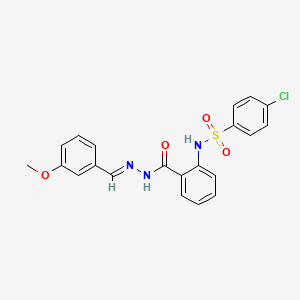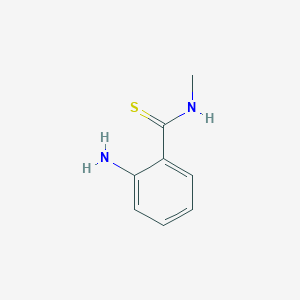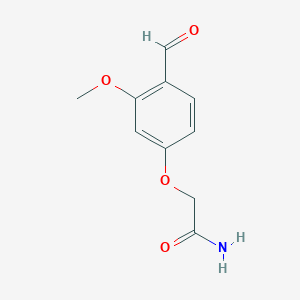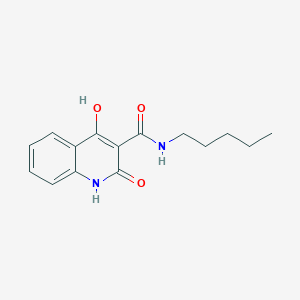
4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C21H18ClN3O4S This compound is known for its unique structure, which includes a chlorinated benzene ring, a methoxybenzylidene group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Products may include the corresponding hydrazine derivative.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(2-{[(2Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazino]carbonyl}phenyl)benzamide
- 4-Chloro-N-(2-{[(2Z)-2-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}hydrazino]carbonyl}phenyl)benzamide
- 4-Chloro-N-{4-[((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
Uniqueness
4-CL-N-(2-((2-(3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
765311-99-7 |
|---|---|
分子式 |
C21H18ClN3O4S |
分子量 |
443.9 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-17-6-4-5-15(13-17)14-23-24-21(26)19-7-2-3-8-20(19)25-30(27,28)18-11-9-16(22)10-12-18/h2-14,25H,1H3,(H,24,26)/b23-14+ |
InChIキー |
GOZLSJYXBWBJML-OEAKJJBVSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)





![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
